molecular formula C14H19NO B14656084 N-(1-Benzylcyclopentyl)acetamide CAS No. 40399-83-5

N-(1-Benzylcyclopentyl)acetamide

Cat. No.: B14656084
CAS No.: 40399-83-5
M. Wt: 217.31 g/mol
InChI Key: ZQIULEFMHGFWIX-UHFFFAOYSA-N
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Description

N-(1-Benzylcyclopentyl)acetamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a benzyl group attached to a cyclopentyl ring, which is further connected to an acetamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylcyclopentyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-benzylcyclopentylamine with acetic anhydride or acetyl chloride under basic conditions. This reaction typically proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acetic anhydride or acetyl chloride, leading to the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylcyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Nitrobenzyl derivatives, halobenzyl derivatives, sulfonated benzyl derivatives

Scientific Research Applications

N-(1-Benzylcyclopentyl)acetamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: this compound can be used as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-(1-Benzylcyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylacetamide
  • N-Cyclopentylacetamide
  • N-Benzylcyclohexylacetamide

Uniqueness

N-(1-Benzylcyclopentyl)acetamide is unique due to the presence of both a benzyl group and a cyclopentyl ring in its structure. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. Its specific reactivity and potential biological activity further highlight its uniqueness in various applications.

Properties

IUPAC Name

N-(1-benzylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12(16)15-14(9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIULEFMHGFWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193394
Record name Acetamide, N-(1-(phenylmethyl)cyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40399-83-5
Record name Acetamide, N-(1-(phenylmethyl)cyclopentyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040399835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-(phenylmethyl)cyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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